molecular formula C4H7N3O2 B6596805 2-azidoethyl acetate CAS No. 71879-65-7

2-azidoethyl acetate

Cat. No.: B6596805
CAS No.: 71879-65-7
M. Wt: 129.12 g/mol
InChI Key: FOSFCZBEJOXPGJ-UHFFFAOYSA-N
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Description

2-Azidoethyl acetate is an organic compound with the molecular formula C₄H₇N₃O₂ It is a derivative of ethyl acetate, where the ethyl group is substituted with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azidoethyl acetate can be synthesized through the reaction of 2-azidoethanol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the by-products. The general reaction is as follows:

[ \text{N}_3\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{N}_3\text{CH}_2\text{CH}_2\text{OCOCH}_3 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Azidoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Thermal Decomposition: Upon heating, this compound decomposes to produce nitrogen gas and other smaller molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.

    Thermal Decomposition: The compound is heated in an inert atmosphere to prevent unwanted side reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Nitrogen Gas: A major product of thermal decomposition.

Scientific Research Applications

2-Azidoethyl acetate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.

    Bioconjugation: In biology, it is used to label biomolecules through click chemistry, facilitating the study of biological processes.

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-azidoethyl acetate involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. During thermal decomposition, the azido group decomposes to release nitrogen gas, which can drive further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Azidoethanol: Similar in structure but with a hydroxyl group instead of an acetate group.

    Ethyl Azidoacetate: Contains an azido group attached to an ethyl acetate backbone.

Uniqueness

2-Azidoethyl acetate is unique due to its combination of an azido group and an acetate ester, which imparts distinct reactivity and applications compared to its analogs. The presence of the acetate group makes it more reactive in esterification and other organic reactions.

Properties

IUPAC Name

2-azidoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-4(8)9-3-2-6-7-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSFCZBEJOXPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315249
Record name 2-Azidoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-65-7
Record name 2-Azidoethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71879-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azidoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromoethyl acetate (500 μl, 4.54 mmol) in N,N-dimethylformamide (DMF) (2.0 mL) was treated with sodium azide (295 mg, 4.54 mmol) and then heated to 70° C. for 2 hours. The mixture was diluted with water and then extracted with ether. The extracts were washed with water, then brine, dried over sodium sulfate, filtered and concentrated to afford the title compound as a colorless liquid. 1H NMR (400 MHz, CHLOROFORM-d) d=4.29-4.19 (m, 2 H), 3.53-3.44 (m, 2 H), 2.11 (s, 3 H).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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